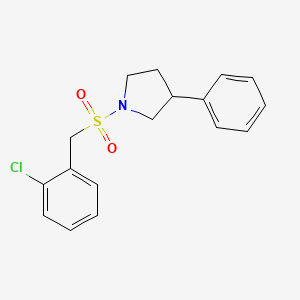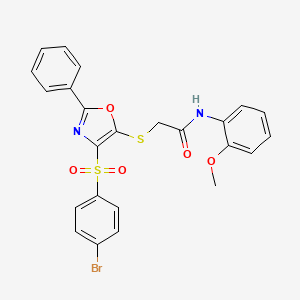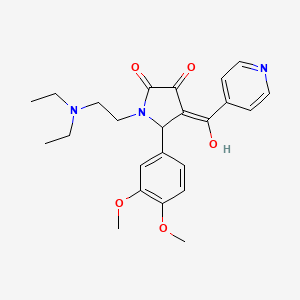
1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a phenyl group (a six-membered carbon ring, akin to benzene), and a 2-chlorobenzylsulfonyl group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it’s likely that it involves the reaction of a 2-chlorobenzylsulfonyl chloride with a 3-phenylpyrrolidine. The sulfonyl chloride group is highly reactive and would readily form a bond with the nitrogen in the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and phenyl groups. The sulfonyl group could potentially undergo substitution reactions with nucleophiles . The phenyl group, being an aromatic system, could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis Methods and Chemical Transformations
The chemical synthesis of complex molecules like 1-((2-Chlorobenzyl)sulfonyl)-3-phenylpyrrolidine often involves multiple steps, starting from simpler precursors. For instance, the double reduction of cyclic sulfonamides is a pivotal step in synthesizing phenylpyrrolidinylmethanol and phenylpyrrolidine derivatives. This process utilizes cyclic aryl sulfonamides, which are reductively opened to produce amino products with incorporated aryl groups. These precursors are initially assembled using an intramolecular Heck reaction, followed by alkene reduction. This sequence is efficient for constructing molecules where the aryl sulfonyl moiety serves dual roles as an N-protecting group and aryl donor (Evans, 2007).
Catalytic Processes and Regioselectivity
Catalysis plays a crucial role in the selective synthesis and functionalization of organic compounds. For example, ruthenium-catalyzed meta sulfonation of 2-phenylpyridines demonstrates the power of catalysis in achieving atypical regioselectivity. In this process, sulfonyl chlorides react in the presence of (arene)ruthenium(II) complexes, exploiting the para-directing effect of the 2-pyridyl group to achieve sulfonation at the meta position. This catalytic method opens new avenues for modifying organic molecules, providing access to sulfonated products with precise control over the position of functional groups (Saidi et al., 2011).
Applications in Drug Discovery
The exploration of sulfonamide derivatives in drug discovery is a significant area of research. These compounds have been evaluated for various biological activities, including their role as nonpeptide inhibitors of human heart chymase. The structural diversity and potential for optimization make sulfonamide derivatives attractive candidates for developing new therapeutic agents. Studies on the structure-activity relationship of these compounds have highlighted the importance of specific substituents for enhancing activity and selectivity, providing valuable insights for future drug design efforts (Niwata et al., 1997).
Material Science and Polymer Chemistry
In the field of material science, the synthesis of new anionic "polymeric ionic liquids" (PILs) with high charge delocalization illustrates the application of sulfonamide derivatives in creating innovative materials. These PILs exhibit enhanced ionic conductivities and thermal stability, making them suitable for various applications, including energy storage and conversion. The design and synthesis of these materials involve the strategic incorporation of sulfonyl groups to achieve desired properties, demonstrating the versatility of sulfonamide derivatives in material science (Shaplov et al., 2011).
Mechanism of Action
Target of Action
Similar compounds often interact with various enzymes or receptors in the body, which play crucial roles in different biochemical processes .
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a reaction to yield a substituted benzene ring .
Biochemical Pathways
It’s worth noting that benzene derivatives are often involved in electrophilic aromatic substitution reactions . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-17-9-5-4-8-16(17)13-22(20,21)19-11-10-15(12-19)14-6-2-1-3-7-14/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZVIQDRWLVQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-3-(thiomorpholine-4-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2844715.png)


![2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2844721.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2844725.png)
![(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2844726.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2844727.png)

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)


![methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2844736.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2844738.png)